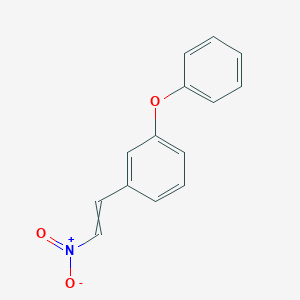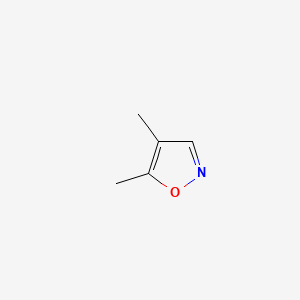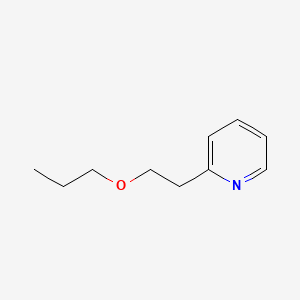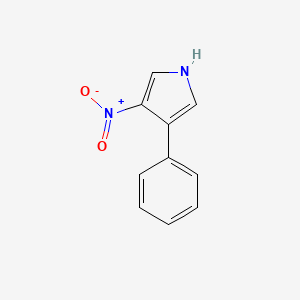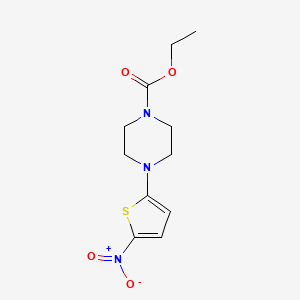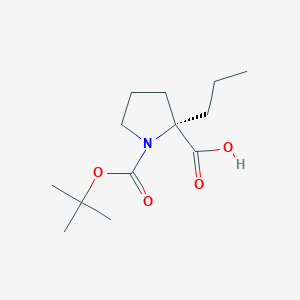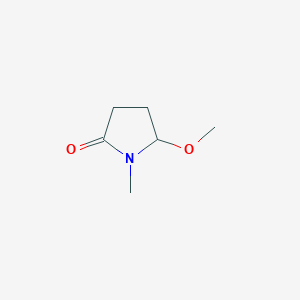![molecular formula C8H11N3S B3056413 1-[3-(Methylsulfanyl)phenyl]guanidine CAS No. 71198-43-1](/img/structure/B3056413.png)
1-[3-(Methylsulfanyl)phenyl]guanidine
Vue d'ensemble
Description
1-[3-(Methylsulfanyl)phenyl]guanidine (1-MSPG) is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a reagent in the synthesis of organic compounds. In addition, 1-MSPG has been studied for its potential application in drug design and development.
Applications De Recherche Scientifique
1. Histamine H4 Receptor Agonists
1-[3-(Methylsulfanyl)phenyl]guanidine and its analogues have been studied for their potential as histamine H4 receptor agonists. These compounds are of interest in pharmacological research for their ability to selectively target the H4 receptor, which plays a role in immune responses and inflammation. A study by Geyer et al. (2016) synthesized analogues with a cyclopentane-1,3-diyl linker, finding that certain enantiomers displayed significant potency and selectivity for the H4 receptor, with one enantiomer even acting as an antagonist (Geyer et al., 2016).
2. Antiviral Effects
Research has explored the antiviral effects of guanidine compounds. Herrmann et al. (1981) compared the antiviral effects of substituted benzimidazoles and guanidine in vitro and in vivo. They found that certain guanidine derivatives exhibited substantial activity against enteroviruses, suggesting their potential as therapeutic agents for viral infections (Herrmann et al., 1981).
3. Synthesis of Isoxazoles
In the field of organic chemistry, 1-[3-(Methylsulfanyl)phenyl]guanidine derivatives are used in synthesizing various compounds. For example, Yokoyama et al. (1986) reported on the regioselective synthesis of 3,5-disubstituted isoxazoles, demonstrating the versatility of guanidine compounds in synthesizing complex organic structures (Yokoyama et al., 1986).
4. Biological Activities and Therapeutic Uses
Guanidine compounds, including those related to 1-[3-(Methylsulfanyl)phenyl]guanidine, have diverse biological activities and therapeutic uses. Sa̧czewski & Balewski (2013) reviewed the development and therapeutic applications of guanidine-containing compounds, including their roles in drug discovery processes for treating various health conditions (Sa̧czewski & Balewski, 2013).
5. Antiproliferative Effects Against Leukemia Cells
A study by Estévez-Sarmiento et al. (2022) investigated synthetic guanidines containing the 1,3-diphenylpropenone core for their antiproliferative effects against human leukemia cells. They identified compounds with significant cytotoxic effects, suggesting the potential of guanidine derivatives in cancer treatment (Estévez-Sarmiento et al., 2022).
6. Application in Dye-Sensitized Solar Cells
In the field of materials science, guanidine derivatives have been used in dye-sensitized solar cells. Wu et al. (2013) utilized a guanidine compound in an electrolyte for dye-sensitized solar cells, demonstrating the compound's role in enhancing photovoltaic performance (Wu et al., 2013).
7. Cardioprotective Effects
Research on (5-arylfuran-2-ylcarbonyl)guanidines by Lee et al. (2005) highlighted their potential cardioprotective efficacy. These compounds were evaluated for their ability to inhibit the Na+/H+ exchanger isoform-1 and protect against ischemia-reperfusion injury, indicating their potential in cardiovascular therapies (Lee et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-methylsulfanylphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDONCSXXYHDQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398390 | |
| Record name | N-[3-(METHYLTHIO)PHENYL]GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)phenyl]guanidine | |
CAS RN |
71198-43-1 | |
| Record name | N-[3-(METHYLTHIO)PHENYL]GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



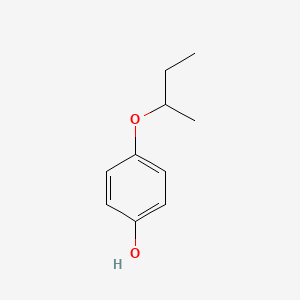
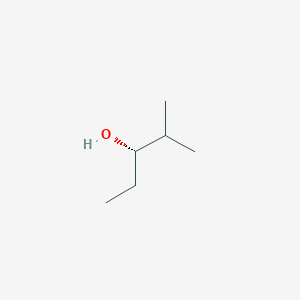
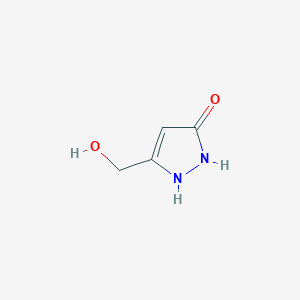
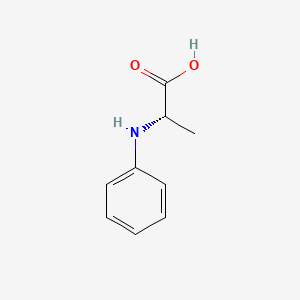
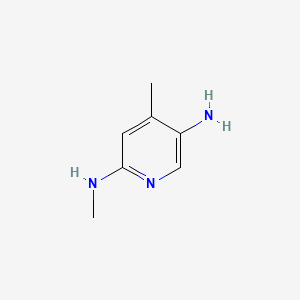
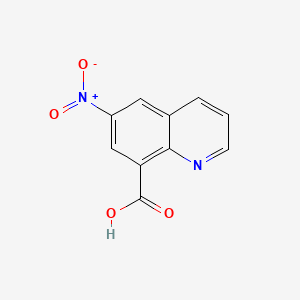
![(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B3056342.png)
